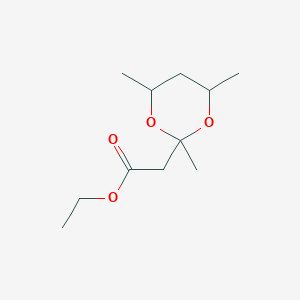![molecular formula C28H24NO2P B14005307 N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide CAS No. 72876-78-9](/img/structure/B14005307.png)
N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triphenylphosphoranylidene group, which is a notable moiety in organic chemistry due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide typically involves the reaction of triphenylphosphine with an appropriate acyl chloride to form the triphenylphosphoranylidene intermediate. This intermediate is then reacted with 4-acetamidobenzaldehyde under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
科学的研究の応用
N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and cellular processes.
類似化合物との比較
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[4-(2-triphenylphosphoranylideneacetyl)phenyl]acetamide stands out due to its triphenylphosphoranylidene group, which imparts unique reactivity and stability
特性
CAS番号 |
72876-78-9 |
|---|---|
分子式 |
C28H24NO2P |
分子量 |
437.5 g/mol |
IUPAC名 |
N-[4-[2-(triphenyl-λ5-phosphanylidene)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C28H24NO2P/c1-22(30)29-24-19-17-23(18-20-24)28(31)21-32(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-21H,1H3,(H,29,30) |
InChIキー |
JVPCITKSYGOJTD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




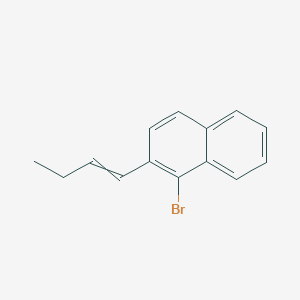
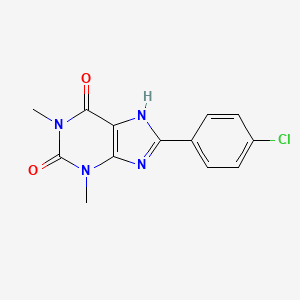
![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)

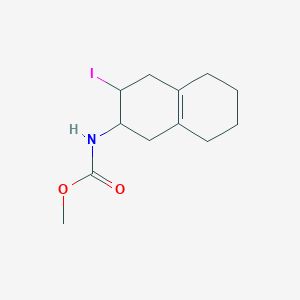
![4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide](/img/structure/B14005263.png)
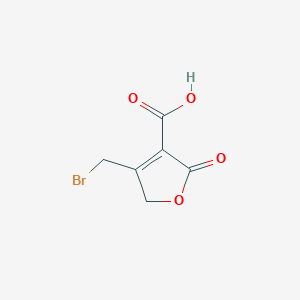

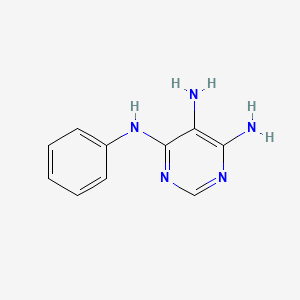
![4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14005278.png)
